molecular formula C17H24N2O4S2 B2609929 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320572-31-2

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No.: B2609929
CAS No.: 2320572-31-2
M. Wt: 384.51
InChI Key: DHNQHTNMELAGLY-UHFFFAOYSA-N
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Description

The compound “1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound . It is related to compounds that are useful as immunomodulators .

Scientific Research Applications

Organic Synthesis Methodologies

A study by Banfi et al. (2007) demonstrated a two-step approach to synthesize diazepane or diazocane systems, employing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, highlighting the versatility of this approach in constructing complex molecular scaffolds (Banfi et al., 2007).

Photochemical Reactions

Research into the photochemical reactions of azo compounds and diazepines suggests potential applications in developing novel synthetic pathways and understanding mechanistic aspects of photo-induced transformations. For instance, Joshua and Lewis (1967) investigated the photochemical reaction of 11H-Dibenzo[c,f]-[1,2]-diazepine under acidic conditions, contributing to the knowledge of photochemical pathways in heterocyclic chemistry (Joshua & Lewis, 1967).

Desulfurization Processes

The oxidative desulfurization of dibenzothiophene, a process relevant to environmental chemistry and fuel purification, has been explored using catalysts and molecular oxygen. Lü et al. (2007) described the oxidation of dibenzothiophene to its sulfoxide and sulfone forms in an emulsion system, using a polyoxometalate anion as both the surfactant and catalyst (Lü et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those incorporating diazepine rings, is of significant interest due to their biological activities and potential pharmaceutical applications. Wang et al. (2014) reported on the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, showcasing the diversity of functional groups that can be incorporated into the diazepine framework (Wang et al., 2014).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNQHTNMELAGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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